REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[CH2:6][O:5][C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[C:8]=2[CH3:16])=[N:3]1.[H][H]>O1CCCC1.[Pd]>[CH3:1][C:2]1([CH3:17])[CH2:6][O:5][C:4]([C:7]2[C:8]([CH3:16])=[C:9]([NH2:13])[CH:10]=[CH:11][CH:12]=2)=[N:3]1
|
Name
|
|
Quantity
|
29.82 g
|
Type
|
reactant
|
Smiles
|
CC1(N=C(OC1)C1=C(C(=CC=C1)[N+](=O)[O-])C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(N=C(OC1)C=1C(=C(C=CC1)N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |